3-Chloro-6-methyl-4-pyridazinemethanol
Description
Properties
CAS No. |
1445-52-9 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(3-chloro-6-methylpyridazin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-5(3-10)6(7)9-8-4/h2,10H,3H2,1H3 |
InChI Key |
UJPLNNTWMLHQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Starting Material and Oxidation
The synthesis typically begins with 3-methylpyridine (3-picoline) or a related methyl-substituted pyridine/pyridazine as the raw material. The methyl group is oxidized to a carboxylic acid (picolinic acid derivative) using a strong oxidizing agent such as potassium permanganate in aqueous medium.
- Molar ratio: 1 mole of 3-methylpyridine to 2.1–2.3 moles of potassium permanganate
- Temperature: 85–90 °C
- Reaction time: Approximately 30 minutes
- pH adjustment: After oxidation, acidify the reaction mixture to pH 3–4 using hydrochloric acid
- Isolation: Cool and filter to obtain the picolinic acid derivative
This oxidation is a critical step to introduce the carboxyl functionality necessary for further transformations.
Esterification to Methyl Ester
The carboxylic acid is then converted to its methyl ester by reaction with methanol under acidic conditions.
- Molar ratio: 1 mole of picolinic acid to 1.3 moles of methanol
- Acid catalyst: Typically a strong acid such as sulfuric acid or hydrochloric acid is used
- Conditions: Reflux until esterification is complete
This step facilitates subsequent reduction by making the carboxyl group more reactive.
Reduction to Hydroxymethyl Derivative
The methyl ester is reduced to the corresponding pyridinemethanol (hydroxymethyl derivative) using a reducing agent such as sodium borohydride .
- Molar ratio: 1 mole of methyl ester to 4–5 moles of sodium borohydride
- Catalyst: Lewis acid catalyst such as aluminum chloride enhances reduction efficiency
- Solvent: A mixture of tetrahydrofuran (THF) and toluene in a 1:1 volume ratio
- Temperature: Typically ambient to mild heating
This step converts the ester group to the primary alcohol, forming the key hydroxymethyl intermediate.
Chlorination to Chloromethyl Derivative
The hydroxymethyl group is then converted to the chloromethyl group by reaction with thionyl chloride (sulfur oxychloride).
- Molar ratio: 1 mole of pyridinemethanol to 1.1–1.3 moles of thionyl chloride
- Conditions: Usually carried out under reflux or controlled temperature to avoid side reactions
- Product: 3-(chloromethyl)pyridine hydrochloride or analogous chloromethyl derivatives
This chlorination step introduces the chlorine substituent essential for the target compound.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 3-Methylpyridine | Potassium permanganate, 85–90 °C, acidify pH 3–4 | 3-Picolinic acid | Oxidation of methyl to acid |
| 2 | 3-Picolinic acid | Methanol, acid catalyst | Methyl 3-picolinate ester | Esterification |
| 3 | Methyl 3-picolinate ester | Sodium borohydride, AlCl3 catalyst, THF/toluene | 3-Pyridinemethanol | Reduction of ester to alcohol |
| 4 | 3-Pyridinemethanol | Thionyl chloride (SOCl2), reflux | 3-(Chloromethyl)pyridine hydrochloride | Chlorination of hydroxymethyl |
Research Discoveries and Practical Considerations
- The oxidation step is sensitive to temperature and reagent addition rate; batchwise addition of potassium permanganate at ~80 °C improves yield and selectivity.
- Acidification after oxidation is crucial to precipitate the picolinic acid cleanly.
- Sodium borohydride reduction is enhanced by Lewis acid catalysts such as aluminum chloride, which activates the ester carbonyl for hydride attack.
- The solvent mixture of THF and toluene balances solubility and reaction kinetics during reduction.
- Chlorination with thionyl chloride must be carefully controlled to prevent over-chlorination or decomposition.
- The described method is scalable and has been patented, indicating industrial relevance and robustness.
Related Synthetic Approaches and Analogues
While direct synthesis of 3-Chloro-6-methyl-4-pyridazinemethanol is less documented, analogous methods for pyridine derivatives provide a strong foundation. For example, the preparation of 4-pyridinemethanol derivatives by one-step reactions involving 4-cyanopyridine and ketones/aldehydes under alkali metal conditions has been reported, offering alternative synthetic routes with mild conditions and high yields.
Additionally, halogenated pyridine derivatives such as trifluoromethylpyridines undergo stepwise chlorination and fluorination in vapor-phase reactions catalyzed by metal fluorides, which may inspire advanced halogenation strategies for pyridazine analogs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-4-pyridazinemethanol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 3-methoxy-6-methyl-4-pyridazinemethanol.
Oxidation: 3-Chloro-6-methyl-4-pyridazinecarboxylic acid.
Reduction: 3-Chloro-6-methyl-4-pyridazinemethane.
Scientific Research Applications
3-Chloro-6-methyl-4-pyridazinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to biological molecules.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-4-pyridazinemethanol is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways. Further research is needed to elucidate the exact pathways and targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 3-Chloro-6-methyl-4-pyridazinemethanol and related pyridazine derivatives:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Hydrogen-Bonding Capability |
|---|---|---|---|---|
| This compound | C₆H₇ClN₂O | 174.58 | -Cl, -CH₃, -CH₂OH | High (donor/acceptor via -OH) |
| 3-Chloro-6-methyl-4-phenylpyridazine | C₁₁H₉ClN₂ | 204.66 | -Cl, -CH₃, -C₆H₅ (phenyl) | Low (non-polar phenyl) |
| 3-Chloro-4-methyl-6-phenylpyridazine | C₁₁H₉ClN₂ | 204.66 | -Cl, -CH₃, -C₆H₅ | Low |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | C₂₂H₂₂N₄O₂ | 386.44 | -CH₃, ethyl ester, phenethyl | Moderate (amide/ester groups) |
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to phenyl-substituted analogs (e.g., 3-Chloro-6-methyl-4-phenylpyridazine), which are more hydrophobic .
- Hydrogen Bonding : The -CH₂OH group allows for robust hydrogen-bonding interactions, influencing crystal packing and solubility. In contrast, phenyl or methyl groups in analogs like I-6232 or 3-Chloro-4-methyl-6-phenylpyridazine rely on weaker van der Waals forces .
Q & A
Q. Methodological Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
